Cas no 1462902-08-4 (3-(2-Methylpentyl)pyrrolidin-3-ol)

3-(2-Methylpentyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position and a 2-methylpentyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its stereochemical complexity and potential as a chiral building block. The presence of both hydroxyl and pyrrolidine functionalities allows for versatile reactivity, including hydrogen bonding and nucleophilic substitution, making it useful in the design of pharmacologically active molecules. Its structural features may also contribute to enhanced solubility and binding affinity in target applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and air.
3-(2-Methylpentyl)pyrrolidin-3-ol structure
1462902-08-4 structure
Product name:3-(2-Methylpentyl)pyrrolidin-3-ol
CAS No:1462902-08-4
MF:C10H21NO
MW:171.279843091965
CID:5760004
PubChem ID:65146004

3-(2-Methylpentyl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1870442
    • 3-(2-methylpentyl)pyrrolidin-3-ol
    • AKOS014479571
    • CS-0353412
    • 1462902-08-4
    • 3-Pyrrolidinol, 3-(2-methylpentyl)-
    • 3-(2-Methylpentyl)pyrrolidin-3-ol
    • Inchi: 1S/C10H21NO/c1-3-4-9(2)7-10(12)5-6-11-8-10/h9,11-12H,3-8H2,1-2H3
    • InChI Key: QZXIUFSAJJDXCL-UHFFFAOYSA-N
    • SMILES: OC1(CNCC1)CC(C)CCC

Computed Properties

  • Exact Mass: 171.162314293g/mol
  • Monoisotopic Mass: 171.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 1.9

Experimental Properties

  • Density: 0.930±0.06 g/cm3(Predicted)
  • Boiling Point: 259.2±15.0 °C(Predicted)
  • pka: 14.87±0.20(Predicted)

3-(2-Methylpentyl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1870442-0.25g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
0.25g
$774.0 2023-09-18
Enamine
EN300-1870442-10.0g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
10g
$4236.0 2023-06-01
Enamine
EN300-1870442-0.1g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
0.1g
$741.0 2023-09-18
Enamine
EN300-1870442-1.0g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
1g
$986.0 2023-06-01
Enamine
EN300-1870442-5g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
5g
$2443.0 2023-09-18
Enamine
EN300-1870442-2.5g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
2.5g
$1650.0 2023-09-18
Enamine
EN300-1870442-0.5g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
0.5g
$809.0 2023-09-18
Enamine
EN300-1870442-5.0g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
5g
$2858.0 2023-06-01
Enamine
EN300-1870442-1g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
1g
$842.0 2023-09-18
Enamine
EN300-1870442-0.05g
3-(2-methylpentyl)pyrrolidin-3-ol
1462902-08-4
0.05g
$707.0 2023-09-18

3-(2-Methylpentyl)pyrrolidin-3-ol Related Literature

Additional information on 3-(2-Methylpentyl)pyrrolidin-3-ol

Recent Advances in the Study of 3-(2-Methylpentyl)pyrrolidin-3-ol (CAS: 1462902-08-4): A Comprehensive Research Brief

3-(2-Methylpentyl)pyrrolidin-3-ol (CAS: 1462902-08-4) is a compound of growing interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine scaffold and methylpentyl side chain, has recently been the focus of several studies due to its potential pharmacological properties. The compound's structural features suggest possible interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.

Recent studies have explored the synthesis and characterization of 3-(2-Methylpentyl)pyrrolidin-3-ol, with particular attention to its stereochemistry and purity. Advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), have been employed to confirm the compound's structure and assess its stability under various conditions. These efforts are critical for ensuring the reproducibility of research findings and the compound's suitability for biological testing.

In vitro studies have demonstrated that 3-(2-Methylpentyl)pyrrolidin-3-ol exhibits moderate affinity for certain neurotransmitter receptors, including those in the dopaminergic and serotonergic systems. Preliminary data suggest that the compound may modulate receptor activity, although the exact mechanism of action remains to be fully elucidated. These findings have sparked interest in the compound's potential applications in neurological and psychiatric disorders, such as depression and Parkinson's disease.

Further research has investigated the pharmacokinetic properties of 3-(2-Methylpentyl)pyrrolidin-3-ol, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate that the compound has favorable bioavailability and metabolic stability, which are essential attributes for drug candidates. However, additional studies are needed to evaluate its toxicity and safety profile in animal models before progressing to clinical trials.

The synthesis of derivatives and analogs of 3-(2-Methylpentyl)pyrrolidin-3-ol has also been a focus of recent research. By modifying the compound's structure, scientists aim to enhance its pharmacological activity and selectivity. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to the compound's biological effects, providing valuable insights for the design of next-generation therapeutics.

In conclusion, 3-(2-Methylpentyl)pyrrolidin-3-ol (CAS: 1462902-08-4) represents a promising area of research in chemical biology and pharmaceutical science. Its unique structural features and potential biological activities make it a compelling candidate for further study. Ongoing research efforts are expected to shed more light on its mechanisms of action, therapeutic potential, and clinical applicability. As the field advances, this compound may play a significant role in the development of novel treatments for various medical conditions.

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